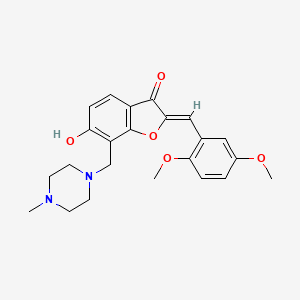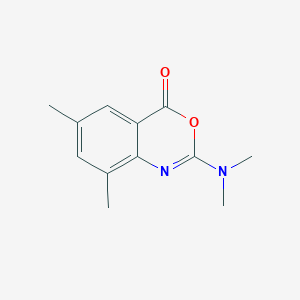
2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, refractive index, and spectral data. These properties can often be found in databases or determined experimentally .科学的研究の応用
Drug Delivery Systems
PDMAEMA is a versatile polymer that can be incorporated into drug delivery systems. Researchers have modified amphiphilic block copolymers by grafting PDMAEMA side chains using efficient “click” chemistry reactions. These copolymers self-assemble into nanosized micelles in aqueous media. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, PDMAEMA-based micelleplexes—formed through electrostatic interactions with DNA—show promise for simultaneous drug and gene delivery .
Temperature-Responsive Aggregates
PDMAEMA exhibits a low critical solution temperature (LCST). When incorporated into block copolymers (e.g., with polystyrene as the hydrophobic block), these polymers form aggregates that precipitate at higher temperatures. This thermoresponsive behavior makes PDMAEMA useful for designing stimuli-responsive materials .
Degradation of Organic Pollutants
Sodium (2-(dimethylamino)ethyl)carbamodithioate, a derivative of PDMAEMA, has been studied for its effectiveness in degrading organic pollutants. For instance, it shows promise in degrading 2-ethylhexyl 4-(dimethylamino)benzoate under the influence of various oxidizing agents.
Gene Delivery
PDMAEMA’s cationic nature allows it to interact with DNA. Researchers have explored its potential as a gene delivery vector. By forming complexes with DNA, PDMAEMA-based carriers can facilitate gene transfer and expression .
pH-Responsive Behavior
PDMAEMA exhibits pH-responsive properties. Its amino groups undergo protonation/deprotonation transitions, making it suitable for pH-controlled drug release systems. These systems can release drugs selectively in response to the acidic environment of tumor tissues .
Antimicrobial Coatings
PDMAEMA has been investigated for its antimicrobial properties. Researchers have explored its use in coatings for medical devices, aiming to prevent bacterial adhesion and biofilm formation .
Safety And Hazards
特性
IUPAC Name |
2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHGZUDKQMKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

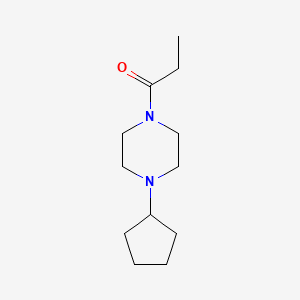
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
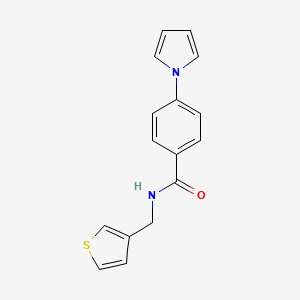
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
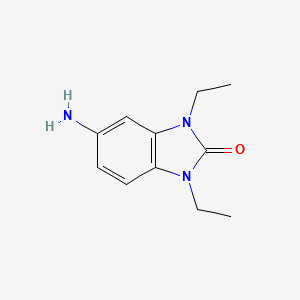
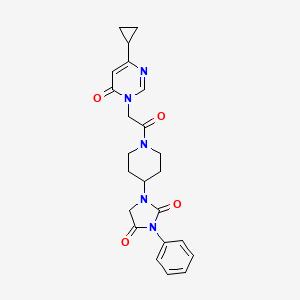

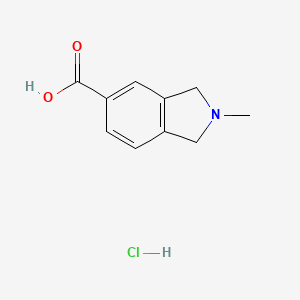
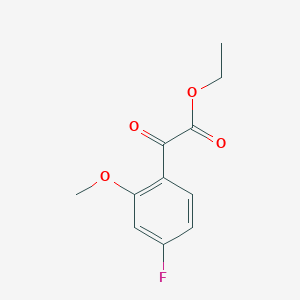
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)
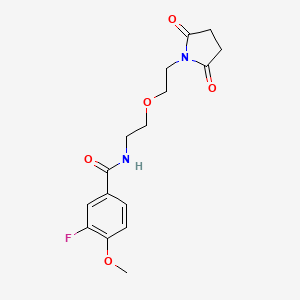
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)
